
Ethylmercury toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylmercury toluenesulfonate is an organomercury compound composed of an ethyl group bound to a mercury(II) center, which is further attached to a toluenesulfonate group
Métodos De Preparación
Ethylmercury toluenesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of ethylmercury chloride with sodium toluenesulfonate in an aqueous medium. The reaction typically proceeds under mild conditions, with the formation of this compound as a precipitate. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethylmercury toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the toluenesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of mercury.
Complex Formation: It can form complexes with other ligands, which can modify its chemical behavior.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethylmercury toluenesulfonate has several scientific research applications:
Biology and Medicine: It has been studied for its potential use in biological assays and as a tool for studying mercury’s effects on biological systems.
Industry: It is used in the production of certain pharmaceuticals and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of ethylmercury toluenesulfonate involves its interaction with biological molecules, particularly those containing sulfhydryl groups. The mercury center can bind to these groups, inhibiting the function of enzymes and other proteins. This interaction can disrupt cellular processes and lead to toxic effects.
Comparación Con Compuestos Similares
Ethylmercury toluenesulfonate can be compared with other organomercury compounds such as methylmercury and phenylmercury. While all these compounds share the presence of a mercury center, they differ in their organic substituents and, consequently, their chemical behavior and toxicity. This compound is unique in its combination of an ethyl group and a toluenesulfonate group, which imparts specific properties and applications.
Similar compounds include:
- Methylmercury chloride
- Phenylmercury acetate
- Ethylmercury chloride
These compounds have varying degrees of toxicity and reactivity, making them suitable for different applications in research and industry.
Propiedades
Número CAS |
2654-47-9 |
|---|---|
Fórmula molecular |
C9H12HgO3S |
Peso molecular |
400.85 g/mol |
Nombre IUPAC |
ethyl-(4-methylphenyl)sulfonyloxymercury |
InChI |
InChI=1S/C7H8O3S.C2H5.Hg/c1-6-2-4-7(5-3-6)11(8,9)10;1-2;/h2-5H,1H3,(H,8,9,10);1H2,2H3;/q;;+1/p-1 |
Clave InChI |
ALFOXUAXXFZBMH-UHFFFAOYSA-M |
SMILES canónico |
CC[Hg]OS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
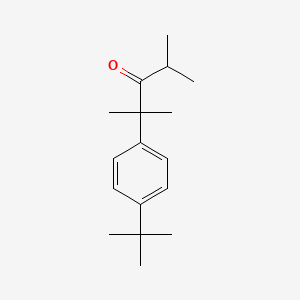

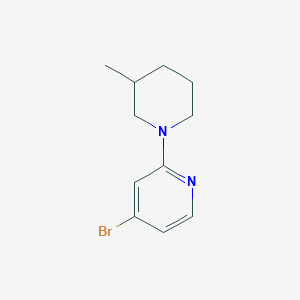
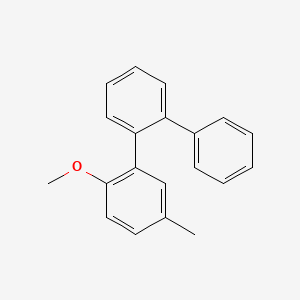
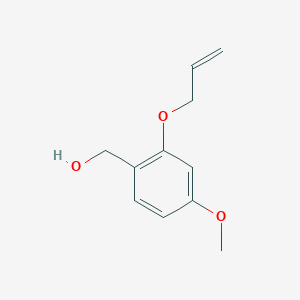
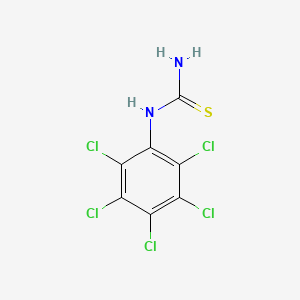
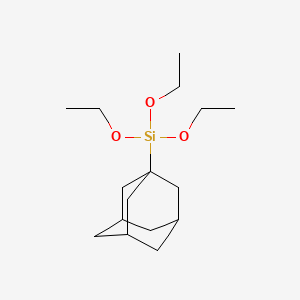
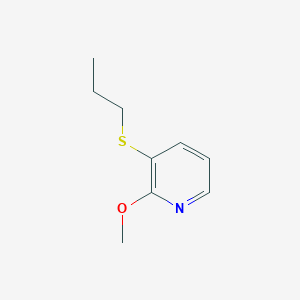
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
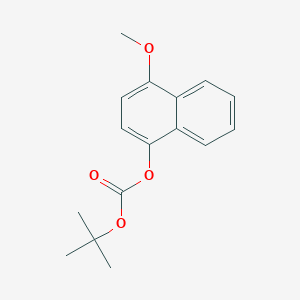
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
